molecular formula C10H7BrFNO2 B6294275 5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole CAS No. 2364584-91-6

5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole

Cat. No. B6294275
CAS RN: 2364584-91-6
M. Wt: 272.07 g/mol
InChI Key: VXLIXKNEYIAKLU-UHFFFAOYSA-N
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Description

5-(6-bromo-2-fluoro-3-methoxyphenyl)oxazole is an organic compound that belongs to the oxazole family . It has a CAS Number of 2364585-09-9 . The IUPAC name for this compound is 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrFNO2/c1-14-7-3-2-6(12)9(10(7)11)8-4-13-5-15-8/h2-5H,1H3 . This indicates that the molecule consists of 10 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 272.07 . It is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

5-(6-bromo-2-fluoro-3-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-14-7-3-2-6(11)9(10(7)12)8-4-13-5-15-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLIXKNEYIAKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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